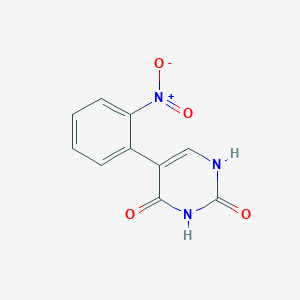
5-(2-Nitrophenyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Nitrophenyl)uracil is a compound with the molecular formula C10H7N3O4 and a molecular weight of 233.183 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a nitrophenyl group attached to the uracil ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)uracil typically involves the nitration of phenyluracil derivatives. One common method is the reaction of 5-phenyluracil with nitric acid under controlled conditions to introduce the nitro group at the 2-position of the phenyl ring . The reaction is usually carried out in a mixture of sulfuric acid and acetic anhydride to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization and chromatography to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Nitrophenyl)uracil undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Nitric acid and sulfuric acid for nitration.
Substitution: Various nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the nitro group.
Substituted uracils: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-(2-Nitrophenyl)uracil has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-Nitrophenyl)uracil involves its interaction with biological macromolecules such as DNA and proteins. The nitrophenyl group can form hydrogen bonds and other non-covalent interactions with nucleic acids, potentially interfering with their function. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyluracil: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Fluorouracil: Contains a fluorine atom instead of a nitrophenyl group, widely used as an anticancer agent.
6-Amino-1,3-dimethyluracil: Contains an amino group, used in the synthesis of other heterocyclic compounds.
Uniqueness
5-(2-Nitrophenyl)uracil is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry .
Propriétés
Numéro CAS |
749860-58-0 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
5-(2-nitrophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-7(5-11-10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,14,15) |
Clé InChI |
IUFJGRHYTNEAEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
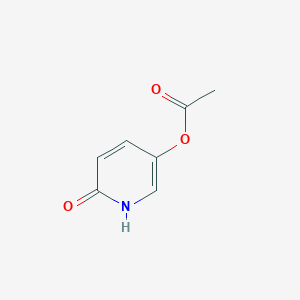
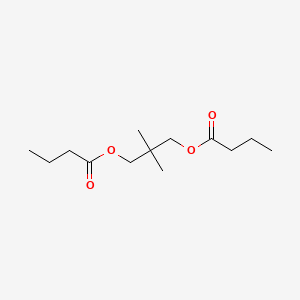
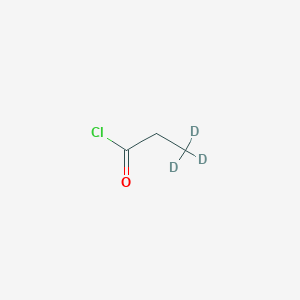
![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)
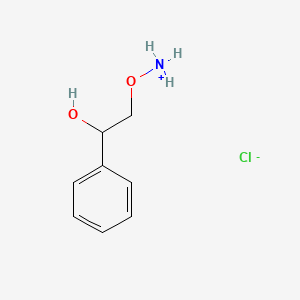
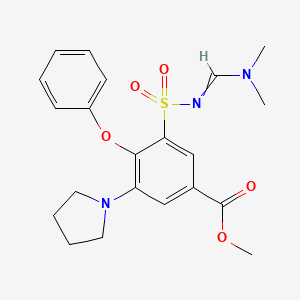
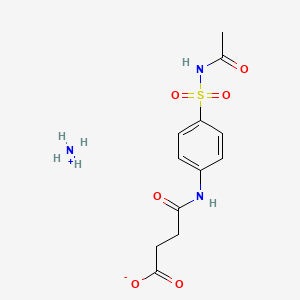
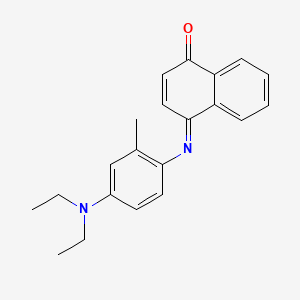
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
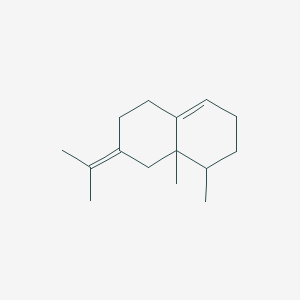
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
